molecular formula C17H18N4O2S B14922197 3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

3-methyl-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B14922197
M. Wt: 342.4 g/mol
InChI Key: VLLMOQIMZHDYSI-VCHYOVAHSA-N
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Description

N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is a complex organic compound that features a triazole ring, a furan ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group of the 1,2,4-triazine by the 1,2,4-triazol-3-amine residue .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: As mentioned earlier, the compound can be synthesized through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include 5-cyano-1,2,4-triazines and 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine. The reactions are typically carried out under solvent-free conditions .

Major Products Formed

The major product formed from the nucleophilic substitution reaction is the desired compound, N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be explored for its potential therapeutic properties, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is not well-understood. it is likely that the compound interacts with specific molecular targets and pathways, which could be investigated further in future research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is unique due to its combination of a triazole ring, a furan ring, and a phenoxy group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

(E)-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)-1-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanimine

InChI

InChI=1S/C17H18N4O2S/c1-12-6-4-5-7-16(12)22-11-15-9-8-14(23-15)10-18-21-13(2)19-20-17(21)24-3/h4-10H,11H2,1-3H3/b18-10+

InChI Key

VLLMOQIMZHDYSI-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)/C=N/N3C(=NN=C3SC)C

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C=NN3C(=NN=C3SC)C

Origin of Product

United States

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